(1-Oxoisoindolin-7-yl)boronic acid
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Overview
Description
(1-Oxoisoindolin-7-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H8BNO3 and a molecular weight of 176.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to an isoindolinone structure, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (1-Oxoisoindolin-7-yl)boronic acid typically involves the borylation of isoindolinone derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction , where an isoindolinone derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
(1-Oxoisoindolin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The isoindolinone moiety can be reduced to form isoindoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindolinone derivatives depending on the coupling partner.
Scientific Research Applications
Chemistry:
(1-Oxoisoindolin-7-yl)boronic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used to develop inhibitors for various enzymes and receptors. Its boronic acid group can form reversible covalent bonds with active site residues, making it a valuable scaffold for drug design .
Industry:
The compound is used in the development of advanced materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (1-Oxoisoindolin-7-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity . This interaction is often exploited in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- Phenylboronic acid
- Isoindolinone derivatives
- Indole-3-boronic acid
Comparison:
Compared to phenylboronic acid, (1-Oxoisoindolin-7-yl)boronic acid has a more complex structure, which can provide additional binding interactions and specificity in biological systems . Isoindolinone derivatives share a similar core structure but lack the boronic acid group, limiting their reactivity in certain applications . Indole-3-boronic acid is another boronic acid derivative with a different heterocyclic structure, offering distinct reactivity and applications .
Properties
IUPAC Name |
(3-oxo-1,2-dihydroisoindol-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZNEWLRUSEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CNC2=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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